2-Aminopyrimidine-5-carbaldehyde hydrate
Overview
Description
2-Aminopyrimidine-5-carbaldehyde hydrate is a heterocyclic organic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimidine-5-carbaldehyde hydrate typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed for the preparation of 2,6-disubstituted derivatives of 4-aminopyrimidine-5-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrimidine-5-carbaldehyde hydrate undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions at the amino or aldehyde groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Aminopyrimidine-5-carbaldehyde hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Aminopyrimidine-5-carbaldehyde hydrate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit the growth of microbial pathogens by interfering with essential biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Aminopyrimidine-5-carbaldehyde hydrate can be compared with other similar compounds, such as:
2-Aminopyrimidine-5-carboxaldehyde: Similar structure but different functional groups, leading to distinct reactivity and applications.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:
The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-aminopyrimidine-5-carbaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O.H2O/c6-5-7-1-4(3-9)2-8-5;/h1-3H,(H2,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVPVNJOQMPONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-19-3 | |
Record name | 5-Pyrimidinecarboxaldehyde, 2-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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